molecular formula C12H19NO2 B15263395 2,4-dimethoxy-N-(2-methylpropyl)aniline

2,4-dimethoxy-N-(2-methylpropyl)aniline

Cat. No.: B15263395
M. Wt: 209.28 g/mol
InChI Key: AIRPCVIPEGVBPJ-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-N-(2-methylpropyl)aniline is an organic compound with the molecular formula C12H19NO2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by two methoxy groups at the 2 and 4 positions, and the amino group is substituted by a 2-methylpropyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(2-methylpropyl)aniline typically involves the alkylation of 2,4-dimethoxyaniline with an appropriate alkylating agent. One common method is the reaction of 2,4-dimethoxyaniline with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-N-(2-methylpropyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dimethoxy-N-(2-methylpropyl)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(2-methylpropyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or modulate the function of receptors in the nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethoxy-N-(2-methylpropyl)aniline is unique due to the presence of the 2-methylpropyl group, which imparts distinct chemical and biological properties. This structural modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2,4-dimethoxy-N-(2-methylpropyl)aniline

InChI

InChI=1S/C12H19NO2/c1-9(2)8-13-11-6-5-10(14-3)7-12(11)15-4/h5-7,9,13H,8H2,1-4H3

InChI Key

AIRPCVIPEGVBPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(C=C(C=C1)OC)OC

Origin of Product

United States

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